molecular formula C8H8BrFO B1350582 3-Fluoro-4-methoxybenzyl bromide CAS No. 331-61-3

3-Fluoro-4-methoxybenzyl bromide

Cat. No. B1350582
CAS RN: 331-61-3
M. Wt: 219.05 g/mol
InChI Key: KLWYYWVSFYRPLM-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzyl bromide, also known as FMBO, is an organic compound with a molecular formula of C8H8BrFO . It is a pale cream to cream colored solid in the form of crystals or powder .


Molecular Structure Analysis

The IUPAC name for 3-Fluoro-4-methoxybenzyl bromide is 4-(bromomethyl)-1-fluoro-2-methoxybenzene . The InChI code for this compound is 1S/C8H8BrFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

3-Fluoro-4-methoxybenzyl bromide has a molecular weight of 219.05 . It has a melting point of 41.0-47.0°C and an assay (GC) of ≥97.5% . The compound is a solid at ambient temperature .

Scientific Research Applications

3-Fluoro-4-methoxybenzyl bromide is a type of benzyl bromide derivative . Benzyl bromide derivatives are often used in organic synthesis due to their reactivity, making them useful for a variety of chemical transformations.

  • Organic Synthesis

    • Benzyl bromide derivatives, such as 3-Fluoro-4-methoxybenzyl bromide, are often used in organic synthesis . They can act as alkylating agents, allowing for the introduction of the benzyl group into a variety of substrates.
  • Non-Linear Optics

    • A study on a similar compound, 3-fluoro-4-methylbenzonitrile, found that it could have applications in the field of non-linear optics . This involves the interaction of light with a material in a manner that is not directly proportional to the intensity of the light.
    • The study used density functional theory (DFT) calculations to predict the properties of the molecule, including its polarizability and first order hyperpolarizability . These properties are important for non-linear optical applications.
    • The results of the study suggested that 3-fluoro-4-methylbenzonitrile could be an efficient tool for future applications in non-linear optics .
  • Diastereoselective Alkylation

    • 3-Methoxybenzyl bromide, a similar compound, may be used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives .
    • The method involves using the bromide as an alkylating agent to introduce the methoxybenzyl group into the succinic acid derivative .
    • The outcomes of these reactions can vary widely depending on the substrates used. In many cases, the goal is to introduce a methoxybenzyl group into a molecule to modify its properties .
  • Protection of Hydroxyl Groups

    • 4-Methoxybenzyl bromide, another similar compound, is used as a reagent for the protection of hydroxyl groups .
    • The hydroxyl group is protected by the methoxybenzyl group during reactions to prevent it from reacting .
    • The protected group can then be removed by treatment with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .
  • Study of Diarylpyrazoles

    • 4-Methoxybenzyl Bromide is a useful reactant in studying diarylpyrazoles as cyclooxygenase 2 inhibitors .
    • Diarylpyrazoles are a class of compounds that have been found to inhibit cyclooxygenase 2, an enzyme involved in inflammation .
    • The outcomes of these studies can provide valuable information about the potential use of these compounds as anti-inflammatory drugs .
  • Synthesis of 6-(3-methoxyphenyl)-hexane-2,4-dione
    • 3-Methoxybenzyl bromide, a similar compound, may be used in the synthesis of 6-(3-methoxyphenyl)-hexane-2,4-dione .
    • The method involves using the bromide as an alkylating agent to introduce the methoxybenzyl group into the hexane-2,4-dione .
    • The outcomes of these reactions can vary widely depending on the substrates used. In many cases, the goal is to introduce a methoxybenzyl group into a molecule to modify its properties .

Safety And Hazards

3-Fluoro-4-methoxybenzyl bromide is a hazardous material. It causes severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to wear protective clothing when risk of exposure occurs . It should be used in a well-ventilated area and contact with moisture should be avoided .

properties

IUPAC Name

4-(bromomethyl)-2-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWYYWVSFYRPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379097
Record name 3-Fluoro-4-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxybenzyl bromide

CAS RN

331-61-3
Record name 3-Fluoro-4-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-2-fluoro-1-methoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MK Tsai - 2016 - cdr.lib.unc.edu
… alkylation using 3-fluoro-4-methoxybenzyl bromide and the … alkylation using the 3-fluoro-4-methoxybenzyl bromide (Figure … Test alkylation using 3-fluoro-4-methoxybenzyl bromide and …
Number of citations: 2 cdr.lib.unc.edu
S Chhabra, K Shah - ChemistrySelect, 2023 - Wiley Online Library
A new series of 4‐benzyl analogues of 1,2,4‐benzothiadiazine‐1,1‐dioxide was synthesized. All these compounds were subsequently tested for in vitro anti‐cancer activity against …
TH Nguyen, NN Haese, N Madadi, S Sarkar… - ACS Infectious …, 2019 - ACS Publications
… 39 was prepared by converting methyl ketone 31 to tertiary amine 38 over three steps (39% yield) followed by a substitution reaction with the desired 3-fluoro-4-methoxybenzyl bromide …
Number of citations: 4 pubs.acs.org
AF Carlin, JR Beadle, AE Clark, KL Gully… - Journal of Medicinal …, 2023 - ACS Publications
… 3-Fluoro-4-methoxybenzyl bromide (532 mg, 2.43 mmol) was then added, and the mixture was allowed to warm to ambient temperature and stirred overnight. The reaction was then …
Number of citations: 2 pubs.acs.org
RW Hartmann, A Palusczak, F Lacan… - Journal of Enzyme …, 2004 - Taylor & Francis
… 3-Fluoro-4-methoxybenzyl bromide (13g) was prepared in 96% of yield by bromination of commercial benzyl alcohol with PBr3-LiBr in DMF at room temperature: 1H NMR (200 MHz, …
Number of citations: 24 www.tandfonline.com
DG Zhao, JJ Chen, YR Du, YY Ma… - Journal of Medicinal …, 2013 - ACS Publications
… 28 was prepared as described for 26 using 5,6,7-trimethoxy-1H-indole and 3-fluoro-4-methoxybenzyl bromide. The crude residue purified by column chromatography on reversed-…
Number of citations: 30 pubs.acs.org
S Chhabra, K Shah - Results in Chemistry, 2023 - Elsevier
After heart disease, cancer is one of the most intimidating diseases. Currently in the world, cancer has been established to be one of the utmost daunting illnesses in the world today, …
Number of citations: 2 www.sciencedirect.com
DP Mould, C Alli, U Bremberg, S Cartic… - Journal of Medicinal …, 2017 - ACS Publications
… Prepared in a manner analogous to compound 29a using 3-fluoro-4-methoxybenzyl bromide to afford the title compound (17 mg, 31%) as a white powder. H NMR (300 MHz, methanol-…
Number of citations: 40 pubs.acs.org

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